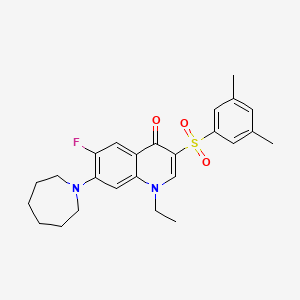

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

This compound is a fluorinated dihydroquinolinone derivative featuring a unique combination of substituents:

- Azepan-1-yl group: A seven-membered saturated ring (azepane) attached at the 7-position of the quinolinone core.

- 3,5-Dimethylbenzenesulfonyl group: A sulfonyl moiety with methyl groups at the 3- and 5-positions of the benzene ring, linked to the quinolinone at position 2.

- 1-Ethyl group: An ethyl substituent on the nitrogen atom at position 1.

- 6-Fluoro substituent: A fluorine atom at position 6, enhancing electronic and steric properties.

Properties

IUPAC Name |

7-(azepan-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)27)28-9-7-5-6-8-10-28/h11-16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIBIUZNDSVMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors to form the quinolone core. Common reagents used in this step include acyl chlorides and amines under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Attachment of the Azepane Ring: The azepane ring is typically introduced through nucleophilic substitution reactions involving azepane derivatives and appropriate leaving groups.

Sulfonylation: The dimethylbenzenesulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to the corresponding sulfide or thiol derivatives.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the azepane and fluoroquinolone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are frequently employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce sulfide or thiol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation. For instance, derivatives of quinoline have been studied for their ability to inhibit the RAS protein, a critical factor in many cancers. The ability to bind covalently to mutated forms of RAS has been highlighted as a promising therapeutic strategy .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar chemical structures can inhibit the growth of various bacterial strains and fungi. This suggests that this compound may possess similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens.

Pharmacological Applications

Potential as a Therapeutic Agent

The unique combination of azepane and sulfonyl groups in this compound may contribute to its pharmacological profile. Compounds with such structures have been explored for their potential in treating conditions such as diabetes, cancer, and inflammatory diseases . The sulfonamide moiety is particularly noted for its role in developing drugs that target various biological pathways.

Case Studies and Research Findings

Recent studies have focused on optimizing quinoline derivatives for enhanced biological activity. For example, modifications to the azepane ring and sulfonyl group have been explored to improve binding affinity to target proteins associated with cancer progression . These studies emphasize the importance of structural optimization in developing effective therapeutics.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit key enzymes involved in bacterial DNA replication and repair, leading to the disruption of bacterial growth and proliferation.

Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) through the activation of specific signaling pathways.

Modulate Immune Response: It may also modulate the immune response, enhancing the body’s ability to fight infections and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other dihydroquinolinone derivatives, differing in substituents at key positions. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations

In contrast, the 3-chlorobenzenesulfonyl group () introduces electronegativity, which might enhance binding to polar residues in target proteins .

Heterocyclic Amine Substituents :

- The azepan-1-yl group (7-membered ring) in the primary compound likely increases lipophilicity compared to the morpholinyl group (6-membered oxygen-containing ring) in . This could influence membrane permeability and metabolic stability .

The 1-benzyl group () introduces aromaticity, possibly enhancing π-π stacking in biological targets .

Fluorine Position :

- All compounds retain the 6-fluoro substituent, which is critical for electronic modulation and resistance to oxidative metabolism.

Biological Activity

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 893789-82-7) is a synthetic compound belonging to the class of quinolone derivatives. Its unique structure, featuring an azepane ring, a sulfonyl group, and a fluorine atom, suggests potential biological activities that could be harnessed in therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is , with a molecular weight of 456.6 g/mol. The compound's structure is characterized by a quinoline core that is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 893789-82-7 |

| Molecular Formula | C25H29FN2O3S |

| Molecular Weight | 456.6 g/mol |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways.

- DNA Intercalation : The structure allows for potential intercalation into DNA, affecting replication and transcription processes.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that it effectively inhibited the proliferation of various cancer cell lines. In vivo studies using xenograft models showed promising results in reducing tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed potent inhibition against cancer cell lines with IC50 values in the low micromolar range .

- Anti-inflammatory Mechanism : Another investigation highlighted its ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications to the azepane ring and sulfonyl group significantly influenced the compound's potency and selectivity against various biological targets .

Q & A

Q. How can the purity of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one be accurately determined in synthetic batches?

- Methodological Answer : Purity analysis should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for simultaneous quantification and structural confirmation. Validate the method using calibration curves with a certified reference standard. Include parameters like retention time consistency, peak symmetry, and signal-to-noise ratios (>10:1) to ensure accuracy. For trace impurities, use gradient elution protocols to resolve closely eluting peaks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adopt the following safety measures based on structurally related azepane derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention.

- Storage : Store in airtight containers under inert gas (e.g., argon) in a cool, dry environment to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) with Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., sulfonyl, fluoro). For the azepane ring, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Mass spectrometry (HRMS) with electrospray ionization (ESI) provides molecular ion confirmation. Cross-reference spectral data with computational simulations (e.g., DFT) for ambiguous assignments .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield of this compound?

- Methodological Answer : Apply design of experiments (DoE) to evaluate critical parameters:

- Temperature : Test ranges between 60–120°C to identify optimal conditions for the sulfonylation step.

- Catalyst Screening : Compare Pd/C, Cu(I), or enzyme-mediated catalysis for regioselective fluorination.

- Solvent Systems : Assess polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives (toluene) for intermediate stability.

Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures (e.g., pH-controlled extraction) to minimize side-product formation .

Q. What strategies can resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10 buffers. Use LC-MS to track degradation products (e.g., hydrolysis of the sulfonyl group or azepane ring opening). For conflicting results, apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions. Validate findings with orthogonal techniques like differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify the azepane ring (e.g., substituent size/position) and sulfonyl group (e.g., electron-withdrawing vs. donating groups).

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking to correlate structural changes with activity.

- Data Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, H-bond donors) influencing potency. Cross-validate with free-energy perturbation (FEP) simulations for binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.